molecular formula C10H17Cl2N3 B2856535 5-(Piperidin-3-yl)pyridin-2-amine dihydrochloride CAS No. 2244085-30-9

5-(Piperidin-3-yl)pyridin-2-amine dihydrochloride

Cat. No. B2856535
CAS RN: 2244085-30-9
M. Wt: 250.17
InChI Key: CKWDOECBECRCMR-UHFFFAOYSA-N
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Description

“5-(Piperidin-3-yl)pyridin-2-amine dihydrochloride” is a chemical compound with the CAS Number: 2244085-30-9 . It has a molecular weight of 250.17 and its IUPAC name is this compound . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H15N3.2ClH/c11-10-4-3-9(7-13-10)8-2-1-5-12-6-8;;/h3-4,7-8,12H,1-2,5-6H2,(H2,11,13);2*1H . This code provides a unique representation of the molecular structure.


Physical And Chemical Properties Analysis

The compound is solid in physical form . It should be stored at 2-8°C .

Scientific Research Applications

  • Synthesis of Vasodilators :

    • 5-(Piperidin-3-yl)pyridin-2-amine derivatives, such as 2-(alicyclic-amino)-4,6-diaryl-3-pyridinecarboxylates, have been synthesized for potential vasodilation properties. These compounds have shown considerable vasodilation potency in isolated thoracic aortic rings of rats, suggesting their potential application in treating cardiovascular conditions (Girgis et al., 2008).
  • Preparation of Polyhydroxylated Pyrrolidines and Piperidines :

    • A study described the preparation of polyhydroxylated pyrrolidines and piperidines through the double reductive amination of dicarbonyl sugars with primary amines. These compounds, including derivatives of 5-(Piperidin-3-yl)pyridin-2-amine, have significant relevance in medicinal chemistry (Baxter & Reitz, 1994).
  • Intermediate in Deoxycytidine Kinase Inhibitors :

    • The compound 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine dihydrochloride, a derivative, serves as a key intermediate in the preparation of potent deoxycytidine kinase inhibitors. This highlights its role in the development of new classes of pharmaceutical agents (Zhang et al., 2009).
  • Generation of Substance P Antagonists :

    • Research on the generation of 3-piperidine(methan)amines and cyclic analogues, which includes structures like 5-(Piperidin-3-yl)pyridin-2-amine, indicates their potential as Substance P antagonists. These compounds are of interest for their potential therapeutic applications in conditions like depression and chronic pain (Knoops et al., 1997).
  • Pyridine Hydrodenitrogenation Kinetics :

    • In a study exploring pyridine hydrodenitrogenation kinetics, 5-(Piperidin-3-yl)pyridin-2-amine and its derivatives were investigated for their role in the process. This research is relevant in the context of fuel processing and refining, where nitrogen-containing compounds like these are of interest (Raghuveer et al., 2016).
  • Synthesis of Cyclic Amines :

    • The synthesis of 3-(pyrrolidin-1-yl)piperidine, a compound structurally related to 5-(Piperidin-3-yl)pyridin-2-amine, has been detailed. This compound holds major importance in medicinal chemistry due to its unique conformational rigidity, which is relevant for drug design (Smaliy et al., 2011).
  • Synthesis of Pyridine Substituted Amino Acids :

    • Research on the synthesis of new derivatives of amino acids modified with a pyridin-2-yl substituent, related to the 5-(Piperidin-3-yl)pyridin-2-amine structure, has been reported. These compounds have potential applications in the development of drugs with various pharmacological activities (Shilin et al., 2019).
  • Synthesis of Piperidine- and Pyrrolidine-Substituted Pyridinium Salts :

    • A study on the one-pot formation of piperidine- and pyrrolidine-substituted pyridinium salts, including structures analogous to 5-(Piperidin-3-yl)pyridin-2-amine, has implications for the synthesis of complex organic compounds like nicotine and its analogs (Peixoto et al., 2010).
  • Insecticidal Properties of Pyridine Derivatives :

    • Some pyridine derivatives, structurally related to 5-(Piperidin-3-yl)pyridin-2-amine, have been investigated for their toxicity against the cowpea aphid. This research contributes to the development of new insecticides (Bakhite et al., 2014).
  • Aromatization of Cyclic Amines :

    • Studies on the aromatization of cyclic amines, like pyrrolidine and piperidine, to form pyrrole and pyridine derivatives, shed light on important chemical processes and potential synthetic routes relevant to pharmaceutical development (Ma et al., 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), and P302+P352 (IF ON SKIN: Wash with plenty of soap and water) .

Future Directions

Piperidine derivatives are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “5-(Piperidin-3-yl)pyridin-2-amine dihydrochloride”, is an important task of modern organic chemistry . Future research may focus on discovering and evaluating the biological activity of potential drugs containing the piperidine moiety .

properties

IUPAC Name

5-piperidin-3-ylpyridin-2-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.2ClH/c11-10-4-3-9(7-13-10)8-2-1-5-12-6-8;;/h3-4,7-8,12H,1-2,5-6H2,(H2,11,13);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWDOECBECRCMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CN=C(C=C2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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